Lesopitron - 132449-46-8

Lesopitron

Catalog Number: EVT-273105
CAS Number: 132449-46-8
Molecular Formula: C15H21ClN6
Molecular Weight: 320.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lesopitron is an anxiolytic with pre- and post-synaptic 5-HT1A agonist activity, which is under development by Esteve.
Synthesis Analysis

The synthesis of Lesopitron involves a multi-step process that includes the following key reactions:

  1. Formation of the Core Structure: The synthesis begins with the reaction of 4-chloropyrazole with butylamine, yielding 4-(4-chloropyrazol-1-yl)butylamine.
  2. Piperazine Ring Formation: This intermediate is then reacted with piperazine to form 4-(4-chloropyrazol-1-yl)butylpiperazine.
  3. Pyrimidine Ring Formation: The final step involves cyclization with pyrimidine to produce Lesopitron.

Industrial production methods are optimized for large-scale synthesis, focusing on high-yield reactions and efficient purification techniques to ensure product consistency and purity.

Chemical Reactions Analysis

Lesopitron participates in various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, producing dechlorinated forms or other derivatives.
  • Substitution: Substitution reactions may occur at the chloro or pyrazole moieties, resulting in analogs with modified functional groups.

The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and reaction time.

Mechanism of Action

Lesopitron acts primarily as a ligand for central serotonin 5-HT1A receptors. It exhibits anxiolytic effects by inhibiting haloperidol-induced catalepsy through its action on 5-HT1A autoreceptors. The compound's ability to induce serotonin syndrome indicates its role as a post-synaptic agonist on these receptors. Moreover, Lesopitron's activation of 5-HT1A receptors leads to hypothermic effects, suggesting potential neuroprotective properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of Lesopitron are crucial for understanding its behavior in biological systems:

PropertyValue
Molecular FormulaC15H22Cl2N6C_{15}H_{22}Cl_{2}N_{6}
Molecular Weight357.3 g/mol
IUPAC Name2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine; hydrochloride
InChIInChI=1S/C15H21ClN6.ClH/c16-14...
InChI KeyCKDUBTXWOMBKQI-UHFFFAOYSA-N
SolubilitySoluble in water

These properties contribute to its pharmacokinetics and dynamics within biological systems, influencing its therapeutic applications.

Applications

Lesopitron has several scientific applications:

  • Chemistry: Used as a reference compound in studies of serotonin receptor interactions.
  • Biology: Investigated for its role in understanding serotonin receptor functions in anxiety and neuroprotection.
  • Medicine: Studied for potential therapeutic effects in treating anxiety disorders and depression.
  • Industry: Employed in pharmaceutical development as a tool for screening new anxiolytic drugs targeting serotonin receptors.
Neuropharmacological Mechanisms of Lesopitron in Serotonergic Modulation

Role of 5-HT1A Receptor Agonism in Anxiolytic Activity

Lesopitron (E-4424) is a selective 5-HT1A receptor ligand with potent anxiolytic properties demonstrated across rodent and primate models. As a piperazinyl-pyrimidine derivative, it binds with relatively high affinity (pKi = 7.35) to 5-HT1A receptors in key brain regions implicated in anxiety regulation, including the prefrontal cortex, hippocampus, amygdala, and dorsal raphe nucleus [2] [4]. Its anxiolytic efficacy at low doses (30 μg/kg in rats) distinguishes it from earlier anxiolytics like buspirone, which requires substantially higher doses (5 mg/kg) for comparable behavioral effects [1]. This potency advantage stems from lesopitron's optimized receptor binding characteristics and functional selectivity profile.

Mechanistically, lesopitron acts as a full agonist at postsynaptic 5-HT1A receptors in the hippocampus, where it potently inhibits forskolin-stimulated adenylate cyclase activity (IC50 = 125 nM) to the same maximal extent as serotonin itself. This inhibition is selectively blocked by 5-HT1A antagonists like (-)-tertatolol and WAY-100135, confirming receptor specificity [2]. Cortical 5-HT1A heteroreceptors critically modulate anxiety responses, as evidenced by rescue studies showing that selective Htr1a expression in cortical principal neurons normalizes anxiety phenotypes in knockout mice [9]. Lesopitron's engagement of these cortical targets underlies its rapid anxiolytic effects observed within minutes of administration [2].

Table 1: Comparative Anxiolytic Efficacy of 5-HT1A Receptor Ligands in Rodent Models

CompoundEffective Anxiolytic Dose (mg/kg)5-HT Reduction in CortexReceptor Binding Profile
Lesopitron0.03 (i.p.)55% reductionSelective 5-HT1A agonist
Buspirone5.0 (i.p.)80% reduction5-HT1A partial agonist, D2 antagonist
8-OH-DPAT0.1-0.3 (s.c.)>90% reduction5-HT1A/7 agonist

Unlike benzodiazepines, lesopitron's anxiolysis occurs without sedation, motor impairment, or abuse potential – advantages attributed to its selective serotonergic mechanism. Crucially, it lacks buspirone's dopaminergic effects, evidenced by its failure to alter cortical DOPAC or HVA (dopamine metabolites) at anxiolytic doses, whereas buspirone increases these metabolites by 300-400% [1]. This dopaminergic "cleanliness" may explain lesopitron's favorable behavioral profile and reduced side effect liability.

Differential Effects on Pre- vs. Postsynaptic 5-HT1A Receptors

Lesopitron demonstrates remarkable functional selectivity between somatodendritic autoreceptors and postsynaptic heteroreceptors. Electrophysiological studies reveal it potently inhibits serotonin neuron firing in the dorsal raphe nucleus (DRN) both in vitro (IC50 = 120 nM in brainstem slices) and in vivo (ID50 = 35 μg/kg i.v. in anesthetized rats) [2]. This inhibition is mediated by 5-HT1A autoreceptor activation, as it is prevented by the selective antagonist (-)-tertatolol. However, a key distinction emerges in the duration of action: lesopitron's suppression of DRN firing lasts only minutes despite anxiolytic effects persisting for hours, suggesting that sustained anxiolysis involves mechanisms beyond acute autoreceptor activation [2].

At postsynaptic sites, lesopitron exhibits region-specific effects. While robustly activating hippocampal 5-HT1A receptors, it fails to significantly modulate prefrontal cortical neurotransmission at anxiolytic doses. This contrasts with "biased agonists" like F15599, which preferentially activate cortical heteroreceptors [7]. The dissociation arises from lesopitron's balanced agonist efficacy at both receptor populations, whereas F15599 shows G-protein coupling preferences favoring cortical signaling complexes. This pharmacological profile positions lesopitron as a non-biased 5-HT1A agonist with simultaneous pre- and postsynaptic actions.

Table 2: Functional Selectivity Profiles of 5-HT1A Receptor Agonists

Pharmacological ActionLesopitronF13714 (Autoreceptor-Selective)F15599 (Heteroreceptor-Selective)
Autoreceptor Activation (DRN Firing ↓)+++ (ID50=35µg/kg)++++ (High Potency)+ (Weak)
Heteroreceptor Activation (cAMP ↓ in Hippocampus)+++ (IC50=125nM)+++++ (High Potency)
Cortical Dopamine ReleaseNo effectNot reportedIncreased

The behavioral consequences of this dual engagement are significant. Systemic administration reduces extracellular serotonin in the frontal cortex to 45% of baseline – an effect mediated predominantly by autoreceptor activation. However, unlike autoreceptor-selective agonists (e.g., F13714), lesopitron simultaneously activates select postsynaptic populations. This combined action may explain its ability to provide rapid anxiolysis without the delayed therapeutic onset characteristic of SSRIs, which rely solely on autoreceptor desensitization to elevate serotonin [1] [7].

Modulation of Serotonergic Neurotransmission via Autoreceptor Desensitization

Chronic 5-HT1A autoreceptor stimulation by lesopitron induces progressive receptor desensitization, a process critical for sustained anxiolytic efficacy. Although acute administration potently inhibits DRN firing, repeated dosing leads to gradual restoration of neuronal activity despite continued drug exposure [2]. This adaptive process involves multiple molecular mechanisms:

  • Receptor Internalization: Prolonged agonist exposure promotes 5-HT1A receptor phosphorylation by GRK kinases, β-arrestin recruitment, and clathrin-mediated endocytosis, reducing membrane receptor density [4].
  • G-protein Uncoupling: Autoreceptors exhibit reduced efficiency in inhibiting adenylyl cyclase and activating G-protein-gated inwardly rectifying potassium (GIRK) channels after sustained activation [6].
  • Transcriptional Downregulation: Chronic agonist treatment decreases 5-HT1A autoreceptor mRNA expression in the DRN, further diminishing inhibitory feedback [4].

Notably, lesopitron exhibits distinct temporal dissociation between its electrophysiological and behavioral effects. While DRN firing inhibition is transient (minutes), anxiolysis persists for hours, suggesting that the initiation of desensitization processes – rather than acute autoreceptor activation – underlies maintained therapeutic effects. This contrasts with SSRIs, which require 2-3 weeks for significant autoreceptor desensitization. Lesopitron's rapid induction of desensitization may accelerate its anxiolytic onset [2] [4].

Table 3: Autoreceptor Desensitization Kinetics Across Serotonergic Agents

MechanismTime to Significant Autoreceptor DesensitizationEffect on Cortical 5-HT ReleaseBehavioral Onset
LesopitronHours-daysModerate increase (delayed)Rapid (hours)
SSRIs (e.g., paroxetine)2-3 weeksMarked increase (after delay)Delayed (weeks)
Buspirone1-2 weeksMild increaseIntermediate (days)

The postsynaptic consequences of autoreceptor desensitization are profound. As autoreceptor restraint diminishes, serotonergic neuron firing increases, elevating serotonin release in projection areas like the prefrontal cortex and hippocampus. This enhanced tonic activation of postsynaptic 5-HT1A heteroreceptors likely sustains lesopitron's anxiolytic effects long after acute autoreceptor effects subside. Furthermore, unlike presynaptic 5-HT1A receptors, postsynaptic heteroreceptors show minimal desensitization during chronic treatment, maintaining their responsiveness to elevated serotonin levels [4] [6]. This differential plasticity between receptor populations creates a therapeutic window where reduced autoinhibition coexists with enhanced heteroreceptor activation – a neuroadaptive state optimized for anxiolysis.

Properties

CAS Number

132449-46-8

Product Name

Lesopitron

IUPAC Name

2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine

Molecular Formula

C15H21ClN6

Molecular Weight

320.82 g/mol

InChI

InChI=1S/C15H21ClN6/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15/h3-5,12-13H,1-2,6-11H2

InChI Key

AHCPKWJUALHOPH-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3

Solubility

Soluble in DMSO

Synonyms

2-(4-(4-(4-chloro-1-pyrazolyl)butyl)-1-piperazinyl)pyrimidine
E 4424
E-4424
E4424
lesopitron

Canonical SMILES

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.